UNC 0631 UNC 0631 UNC0631 is a potent and selective inhibitor of G9a activity in vitro (IC50 = 4 nM) and G9a/GLP-mediated dimethylation of histone 3 on lysine 9 in MDA-MB-231 cells (IC50 = 25 nM). It potently inhibits G9a/GLP activity in a variety of cancer cell lines as well as in the human fetal lung IMR-90 cell line.
UNC-0631 is a novel G9a inhibitor with excellent potency in a variety of cell lines and excellent separation of functional potency versus cell toxicity. Protein lysine methyltransferase G9a plays key roles in the transcriptional repression of a variety of genes via dimethylation of lysine 9 on histone H3 (H3K9me2) of chromatin as well as dimethylation of nonhistone proteins including tumor suppressor p53.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548266
InChI: InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)
SMILES: CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6
Molecular Formula: C37H61N7O2
Molecular Weight: 635.9 g/mol

UNC 0631

CAS No.:

VCID: VC0548266

Molecular Formula: C37H61N7O2

Molecular Weight: 635.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

UNC 0631 -

Description

UNC 0631 is a potent histone methyltransferase G9a inhibitor, known for its high efficacy in reducing histone H3 lysine 9 dimethylation (H3K9me2) levels. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and metabolic disorders.

Biological Activity and Mechanism

UNC 0631 acts as a potent inhibitor of the histone methyltransferase G9a, with an IC50 value of 4 nM . This enzyme is crucial for the methylation of histone H3 at lysine 9, a modification associated with gene silencing. By inhibiting G9a, UNC 0631 reduces H3K9me2 levels, thereby influencing gene expression and cellular processes.

In various cell lines, such as MDA-MB-231, MCF7, and PC3, UNC 0631 has been shown to effectively decrease H3K9me2 levels, with IC50 values ranging from 18 nM to 72 nM . This activity suggests potential applications in cancer research, as altered histone methylation patterns are common in cancer cells.

Cancer Research

UNC 0631's ability to inhibit G9a and reduce H3K9me2 levels makes it a promising candidate for cancer therapy. Histone modifications play a critical role in cancer progression, and targeting these pathways can lead to novel therapeutic strategies .

Metabolic Disorders

Recent studies have highlighted UNC 0631's potential in treating metabolic disorders, particularly obesity. It enhances mitochondrial function and promotes the expression of uncoupling protein 1 (UCP1), which is involved in thermogenesis and energy expenditure . This suggests that UNC 0631 could be used to develop treatments for obesity-related diseases.

Solubility and Storage

UNC 0631 has limited solubility in water but is soluble in organic solvents like DMSO and ethanol. For optimal solubility, heating is recommended. The compound should be stored at -20°C for long-term preservation as a powder, and at -80°C for solutions .

SolventSolubilityConditions
Water< 1 mg/mLInsoluble or slightly soluble
DMSO100 mg/mL (157.25 mM)Heating recommended
Ethanol5 mg/mL (7.86 mM)Heating recommended
Product Name UNC 0631
Molecular Formula C37H61N7O2
Molecular Weight 635.9 g/mol
IUPAC Name N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine
Standard InChI InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)
Standard InChIKey XFAXSWXKPQWHDW-UHFFFAOYSA-N
SMILES CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6
Canonical SMILES CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6
Appearance White solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms UNC0631, UNC 0631, UNC-0631
Reference 1: Liu F, Barsyte-Lovejoy D, Allali-Hassani A, He Y, Herold JM, Chen X, Yates CM, Frye SV, Brown PJ, Huang J, Vedadi M, Arrowsmith CH, Jin J. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. J Med Chem. 2011  Sep 8;54(17):6139-50. doi: 10.1021/jm200903z. Epub 2011 Aug 5. PubMed PMID: 21780790; PubMed Central PMCID: PMC3171737.
PubChem Compound 53315868
Last Modified Aug 15 2023

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